3,4-dichloro-N-[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]aniline
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Overview
Description
(3,4-Dichlorophenyl)[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]amine is a complex organic compound that features a dichlorophenyl group and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]amine typically involves multiple steps. One common approach is to start with the preparation of the dichlorophenyl intermediate, which can be achieved through the chlorination of phenyl compounds. The cyclohexylamine moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the incorporation of the 4-methyl-2-oxido-1,3,2-dioxaphosphinan group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3,4-Dichlorophenyl)[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (3,4-Dichlorophenyl)[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A phenyl urea compound with similar structural features.
3,4-Dichlorophenethylamine: Another compound with a dichlorophenyl group.
Uniqueness
(3,4-Dichlorophenyl)[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]amine is unique due to the presence of the 4-methyl-2-oxido-1,3,2-dioxaphosphinan group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H22Cl2NO3P |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[1-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)cyclohexyl]aniline |
InChI |
InChI=1S/C16H22Cl2NO3P/c1-12-7-10-21-23(20,22-12)16(8-3-2-4-9-16)19-13-5-6-14(17)15(18)11-13/h5-6,11-12,19H,2-4,7-10H2,1H3 |
InChI Key |
VUFSEIDNUJEDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOP(=O)(O1)C2(CCCCC2)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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